8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate
Description
8-Methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate is a synthetic derivative of the benzo[c]chromen-6-one scaffold, characterized by a methoxy group at position 8, a ketone at position 6, and a complex esterification at position 2. The ester moiety consists of beta-alanine linked to a p-toluenesulfonyl (tosyl) group, which enhances its stability and modulates biological interactions.
Properties
Molecular Formula |
C24H21NO7S |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
(8-methoxy-6-oxobenzo[c]chromen-3-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C24H21NO7S/c1-15-3-7-18(8-4-15)33(28,29)25-12-11-23(26)31-17-6-10-20-19-9-5-16(30-2)13-21(19)24(27)32-22(20)14-17/h3-10,13-14,25H,11-12H2,1-2H3 |
InChI Key |
URUKSWOUHCBGFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=CC3=C(C=C2)C4=C(C=C(C=C4)OC)C(=O)O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
A straightforward synthesis involves a regioselective intermolecular Diels–Alder cycloaddition followed by oxidative aromatization . Here are the steps:
-
Diels–Alder Cycloaddition
- React 3-vinyl-2H-chromenes with methyl propiolate to form a cyclohexadiene cycloadduct.
- This step is highly regioselective and yields the intermediate compound.
-
Oxidative Aromatization
- Oxidize the cycloadduct to obtain the final product, 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate .
Industrial Production:
Chemical Reactions Analysis
Reactions:
Oxidation: The compound may undergo oxidation reactions.
Substitution: The N-[(4-methylphenyl)sulfonyl] group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Use oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Employ nucleophilic reagents (e.g., amines, thiols) under appropriate conditions.
Major Products:
- Oxidation may lead to the formation of hydroxylated or carboxylated derivatives.
- Substitution could yield various N-substituted analogs.
Scientific Research Applications
This compound has diverse applications:
Medicine: Investigate its potential as a drug candidate, especially considering its unique structure.
Chemistry: Study its reactivity and explore novel transformations.
Biology: Investigate its effects on cellular processes.
Industry: Explore its use in materials science or as a building block for other compounds.
Mechanism of Action
The exact mechanism remains an area of research. it likely interacts with specific molecular targets or pathways, influencing cellular functions.
Biological Activity
8-Methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that combines a benzochromene core with an amino acid derivative, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 481.5 g/mol. Its IUPAC name is (8-methoxy-6-oxobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]butanoate. The presence of both a methoxy group and a sulfonamide moiety distinguishes it from other benzochromene derivatives, potentially enhancing its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H29N1O7S |
| Molecular Weight | 481.5 g/mol |
| IUPAC Name | (8-methoxy-6-oxobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]butanoate |
Anticancer Potential
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on benzo[a]phenoxazine derivatives have shown selective cytotoxicity against various cancer cell lines, including colorectal and breast cancer cells, by inducing lysosomal membrane permeabilization (LMP) and subsequent cell death . The mechanisms underlying these effects involve the accumulation of these compounds in lysosomes, leading to increased reactive oxygen species (ROS) and altered intracellular pH, which could be relevant for the benzochromene derivatives as well.
The proposed mechanism of action for this compound involves modulation of specific biological targets. Interaction studies suggest that this compound may influence pathways related to apoptosis and cell proliferation through its structural components. Further research is required to elucidate the precise biochemical interactions and pathways affected by this compound.
Case Studies and Research Findings
Several studies have evaluated the biological activity of structurally related compounds, providing insights into the potential efficacy of 8-methoxy-6-oxo derivatives:
- Study on Lysosomal Accumulation : Research demonstrated that certain benzo[a]phenoxazine derivatives accumulated in lysosomes of cancer cells, leading to significant reductions in cell viability through LMP induction .
- PDE Inhibition : Another study focused on alkoxylated 6H-benzo[c]chromen derivatives found that specific modifications enhanced their inhibitory activity against phosphodiesterase II (PDE2), suggesting potential applications in treating neurodegenerative diseases .
Comparison with Similar Compounds
Key Observations :
- Ester vs. Sulfonamide : The target compound’s tosylamide-beta-alaninate group distinguishes it from simpler esters (e.g., 2j in ) and sulfonates (). This group likely enhances metabolic stability and target specificity .
- Biological Activity : The mefenamic acid conjugate () exhibits anti-inflammatory activity, suggesting that the target compound’s tosylamide group may similarly modulate inflammatory pathways .
Physicochemical and Reactivity Comparisons
- Solubility : Compounds with bulkier ester groups (e.g., benzyl in ) show reduced aqueous solubility compared to smaller esters (methyl, ethyl) . The target compound’s sulfonamide group may improve solubility in polar solvents.
- Reactivity : Tosyl groups (as in the target compound and ) are more electrophilic than esters, enabling nucleophilic substitution reactions. This contrasts with the hydrolytic lability of standard esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
